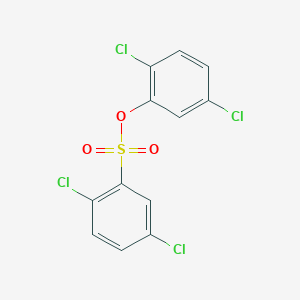![molecular formula C21H27ClO2 B2662983 4-[4-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)-1-methylbutyl]-2,6-dimethylphenol CAS No. 680218-20-6](/img/structure/B2662983.png)
4-[4-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)-1-methylbutyl]-2,6-dimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a phenol group (a benzene ring with a hydroxyl group), a chloro group (a chlorine atom), and several methyl groups (CH3). It also appears to have a butyl group (a four-carbon chain) attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The phenol group would introduce a polar, hydrophilic region, while the alkyl groups would introduce nonpolar, hydrophobic regions. The presence of a chlorine atom would also add to the complexity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a phenol group would likely make it somewhat polar and capable of forming hydrogen bonds, which could influence its solubility in different solvents .Aplicaciones Científicas De Investigación
Environmental Contaminants and Human Exposure
Phenolic halogenated compounds (PHCs) like chlorophenols and bromophenols are environmental contaminants with potential endocrine-disrupting activities. They have been detected in human blood plasma, indicating widespread human exposure. Such compounds may be industrial chemicals or metabolites thereof, suggesting the importance of monitoring and understanding their effects on human health and the environment (Hovander et al., 2002).
Pesticides, PCBs, and Birth Outcomes
Exposure to certain pesticides and polychlorinated biphenyls (PCBs) has been linked to adverse pregnancy outcomes. Research has explored the relationships between maternal exposure to DDE (a DDT metabolite), PCBs, and organophosphate (OP) pesticide metabolites with birth outcomes, highlighting the potential risks associated with environmental contaminants (Wolff et al., 2007).
Occupational Exposure and Health Risks
Studies have also focused on occupational exposures to compounds like 4,4'-methylenedianiline and 4,4'-methylenediphenyl diisocyanate, which are used in the production of polyurethanes. Biomonitoring workers exposed to these compounds has provided insights into the metabolic pathways and health risks associated with exposure, underlining the importance of safety measures in workplaces (Schütze et al., 1995).
Adverse Effects and Toxicology
Research into specific chemicals like hydroxyzine and their toxicological profiles has contributed to our understanding of the potential adverse effects of chemical exposure. Case studies of poisoning or adverse reactions offer valuable information for the medical management of such incidents and the development of safer pharmaceuticals (Johnson, 1982).
Direcciones Futuras
Propiedades
IUPAC Name |
4-[5-chloro-2-(4-hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClO2/c1-13-9-17(10-14(2)19(13)23)21(5,7-6-8-22)18-11-15(3)20(24)16(4)12-18/h9-12,23-24H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQHFRACHCWNQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(C)(CCCCl)C2=CC(=C(C(=C2)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)-1-methylbutyl]-2,6-dimethylphenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-7-(morpholine-4-carbonyl)-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2662901.png)
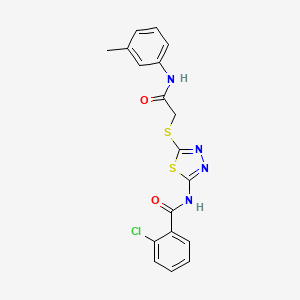
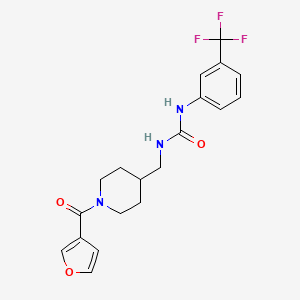
![{4-[(2-Fluorophenyl)sulfonyl]piperazino}(phenyl)methanone](/img/structure/B2662905.png)
![N-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2662906.png)
![Ethyl 2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carboxylate](/img/structure/B2662908.png)
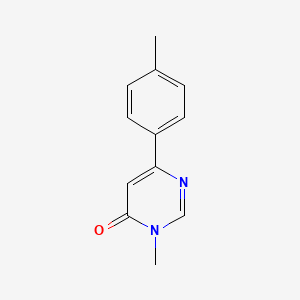
![(2-Chlorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2662911.png)
![[(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B2662914.png)
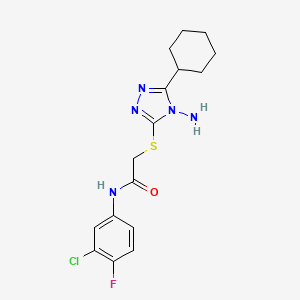

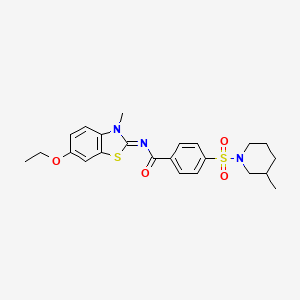
![5-Hydroxy-8,8-dimethyl-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-2-one](/img/structure/B2662920.png)
